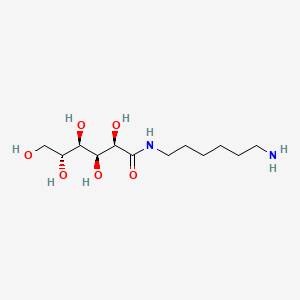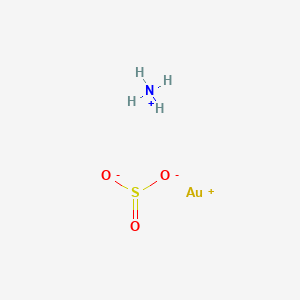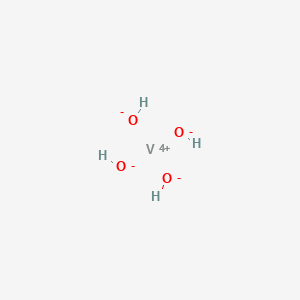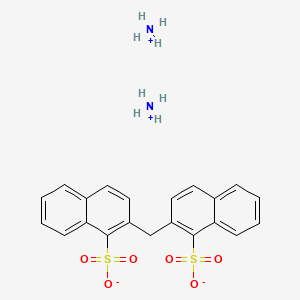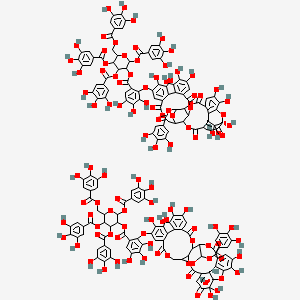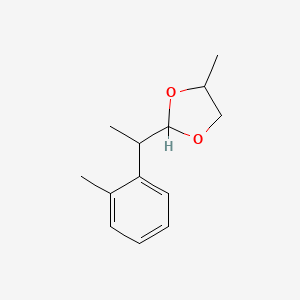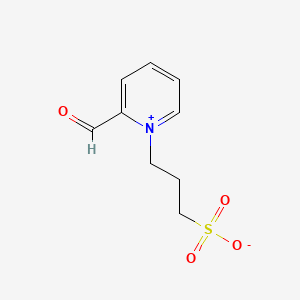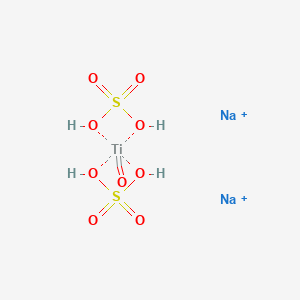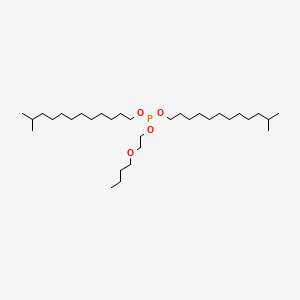
Tetraamminezinc(2+) dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraamminezinc(2+) dibenzoate is a coordination compound consisting of a zinc ion coordinated to four ammonia molecules and two benzoate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraamminezinc(2+) dibenzoate can be synthesized by reacting zinc salts with ammonia in the presence of benzoic acid. The typical reaction involves dissolving zinc nitrate or zinc sulfate in water, followed by the addition of ammonia solution to form the tetraamminezinc(2+) complex. Benzoic acid is then added to the solution to precipitate the dibenzoate salt. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ammonia and benzoic acid to a zinc salt solution in a reactor. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete formation of the product. The precipitated this compound is then separated, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraamminezinc(2+) dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and ammonia.
Substitution: The ammonia ligands can be substituted by other ligands such as water, halides, or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Ligand substitution reactions are carried out by adding the desired ligand to the this compound solution. The reaction conditions vary depending on the ligand but often involve mild heating and stirring.
Major Products
Oxidation: Zinc oxide, benzoic acid, and ammonia.
Reduction: Zinc metal and ammonia.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetraamminezinc(2+) dibenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other zinc-based coordination compounds and catalysts.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including metal-organic frameworks and nanomaterials.
Wirkmechanismus
The mechanism of action of tetraamminezinc(2+) dibenzoate involves the coordination of zinc ions with ammonia and benzoate ligands. The zinc ion acts as a Lewis acid, accepting electron pairs from the ligands. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraamminezinc(2+) sulfate: Similar structure but with sulfate anions instead of benzoate.
Tetraamminezinc(2+) chloride: Contains chloride anions instead of benzoate.
Tetraamminezinc(2+) nitrate: Nitrate anions replace benzoate.
Uniqueness
Tetraamminezinc(2+) dibenzoate is unique due to the presence of benzoate anions, which impart specific properties such as increased stability and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring robust coordination compounds.
Eigenschaften
CAS-Nummer |
94246-66-9 |
|---|---|
Molekularformel |
C14H22N4O4Zn |
Molekulargewicht |
375.7 g/mol |
IUPAC-Name |
zinc;azane;dibenzoate |
InChI |
InChI=1S/2C7H6O2.4H3N.Zn/c2*8-7(9)6-4-2-1-3-5-6;;;;;/h2*1-5H,(H,8,9);4*1H3;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
QFQCDMMNUXHKSP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].N.N.N.N.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


